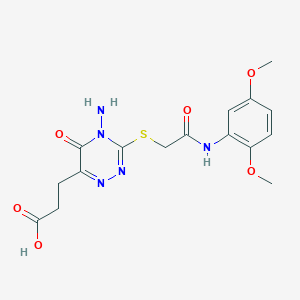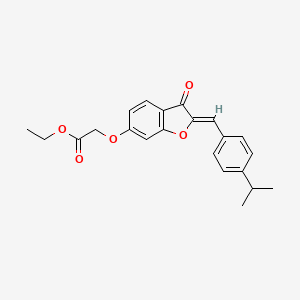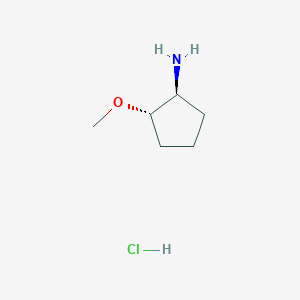
3-(4-Methyl-1,3-thiazol-2-yl)pyridine
Descripción general
Descripción
“3-(4-Methyl-1,3-thiazol-2-yl)pyridine” is an organic compound that belongs to the class of compounds known as diarylthioethers . It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The yield of the final product is typically around 62% . The synthesis process involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of “this compound” can be characterized by various spectroscopic techniques. For instance, the 1H-NMR spectrum shows signals corresponding to the various types of protons present in the molecule .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For example, it can react with 3-haloacetyl compounds in ethanol under reflux conditions to afford the desired 3-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines .Physical And Chemical Properties Analysis
“this compound” is characterized by its physical and chemical properties. For instance, it has a melting point of 231–233 °C . It also exhibits specific chemical shifts in its 1H-NMR and 13C-NMR spectra .Aplicaciones Científicas De Investigación
Anticancer Potential
Ivasechko et al. (2022) synthesized novel pyridine-thiazole hybrid molecules, demonstrating significant antiproliferative activity against various cancer cell lines. These compounds showed selectivity for cancer cells over normal cells, suggesting their potential as anticancer agents. The mechanism of action appears to involve inducing genetic instability in tumor cells, with preincubation of tumor cells with a PARP1 inhibitor reducing their cytotoxic activity, indicating a possible interaction with DNA (Ivasechko et al., 2022).
Antimicrobial and Antitumor Studies
Zou Xun-Zhong et al. (2020) prepared zinc(II) complexes with pyridine thiazole derivatives, which were characterized and evaluated for in vitro antimicrobial and antitumor activities. These complexes showed enhanced biological activity compared to the free ligands, highlighting the significance of metal coordination in bioactive materials (Zou Xun-Zhong et al., 2020).
Molecular Docking and Biological Evaluation
Abouzied et al. (2022) synthesized pyridine, 1,3,4-thiadiazole, and 1,3-thiazole derivatives, which displayed a range of biological activities. Notably, some compounds exhibited significant anticancer activity against human colon carcinoma and hepatocellular carcinoma cell lines. Molecular docking studies suggested these compounds could act as inhibitors of key proteins involved in cancer (Abouzied et al., 2022).
Synthesis and Applications in Catalysis
Rizk et al. (2020) reported on the synthesis of new fused heterocyclic moieties as pyrazolo[3,4-d]thiazole derivatives, which showed promising antimicrobial potentialities and antioxidant activities. Some compounds also exhibited antitumor activity, indicating the versatility of these derivatives in medicinal chemistry (Rizk et al., 2020).
Direcciones Futuras
The future research directions for “3-(4-Methyl-1,3-thiazol-2-yl)pyridine” could involve further exploration of its biological activities and potential applications. For instance, it could be investigated for its potential as an antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecule .
Propiedades
IUPAC Name |
4-methyl-2-pyridin-3-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-7-6-12-9(11-7)8-3-2-4-10-5-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUXQYCTQDNCAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39067-27-1 | |
| Record name | 3-(4-methyl-1,3-thiazol-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-furylmethyl)-1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2725718.png)

![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2725721.png)

![4-[5-(1-naphthyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2725723.png)

![[4-(3-Phenylpropyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2725725.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2725728.png)
![N-cyclopropyl-3-{5-[(propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide hydrochloride](/img/no-structure.png)
![2-(5-chlorothiophene-2-carboxamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2725730.png)


![N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2725738.png)